1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the corresponding benzodiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole
- 4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy and thiophen-2-yl groups enhances its potential for diverse chemical reactions and biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-24-16-6-4-7-17(14-16)25-12-11-23-20-10-3-2-9-19(20)22-21(23)15-18-8-5-13-26-18/h2-10,13-14H,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJSIWSAZIYBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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